L-2-hidroxi-4-metilpentanoato de terc-butilo

Descripción general

Descripción

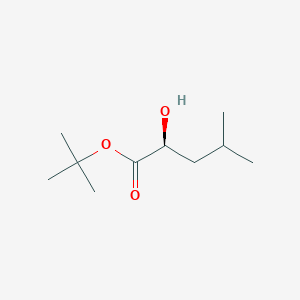

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate, also known as (S)-tert-Butyl 2-hydroxy-4-methylpentanoate, is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-tert-Butyl 2-hydroxy-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-hydroxy-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal

En química medicinal, este compuesto sirve como precursor para la síntesis de varios derivados biológicamente activos. Por ejemplo, puede modificarse para crear inhibidores que son relevantes en el tratamiento de enfermedades neurodegenerativas como el Alzheimer .

Bioquímica

En bioquímica, puede usarse para estudiar reacciones catalizadas por enzimas, especialmente aquellas que involucran cetorreductasas. Los investigadores pueden investigar la especificidad y el mecanismo de la enzima observando cómo interactúa con L-2-hidroxi-4-metilpentanoato de terc-butilo .

Actividad Biológica

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 198.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a tert-butyl group and a hydroxyl group, which contribute to its solubility and reactivity. The stereochemistry at the second carbon is crucial for its biological activity.

Biological Activity Overview

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains. Its efficacy is comparable to known antibiotics, suggesting potential applications in treating infections .

- Neuroprotective Effects : Research has shown that (S)-tert-butyl 2-hydroxy-4-methylpentanoate can protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. In vitro studies demonstrated increased cell viability in the presence of amyloid-beta (Aβ) aggregates, indicating a protective mechanism against Alzheimer's disease .

The biological mechanisms underlying the activity of (S)-tert-butyl 2-hydroxy-4-methylpentanoate include:

- Inhibition of Enzymatic Activity :

- Reduction of Oxidative Stress :

- Cytokine Modulation :

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (S)-tert-butyl 2-hydroxy-4-methylpentanoate against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, neuronal cells treated with Aβ aggregates showed improved viability when co-treated with (S)-tert-butyl 2-hydroxy-4-methylpentanoate.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ Only | 43.78 |

| Aβ + Compound | 62.98 |

Propiedades

IUPAC Name |

tert-butyl (2S)-2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBSPWXNWZNDR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.